molecular formula C21H24O7 B12767152 8O4Guf7mhz CAS No. 884317-95-7

8O4Guf7mhz

Cat. No.: B12767152
CAS No.: 884317-95-7
M. Wt: 388.4 g/mol
InChI Key: ZOKAXJSLKDRFAW-MDZDMXLPSA-N
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Description

The compound referred to as "8O4Guf7mhz" is hypothesized to be a substituted chromen-4-one derivative based on structural clues from the evidence. While the exact nomenclature is unclear, cross-referencing molecular formulas and synthesis pathways suggests it shares characteristics with 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) (C₂₂H₂₇N₂O₅) described in . This compound features:

  • A chromen-4-one core.
  • Methoxy (4-OCH₃) and thiomorpholinomethyl (8-SC₄H₈N) substituents.
  • A molecular weight of 399.1920 g/mol (HRMS data) .

Its synthesis involves a multi-step process:

Mannich reaction with formaldehyde and amines.

Alkylation using bromoethyl bromide.

Substitution with aryl halides under basic conditions (K₂CO₃/KI in DMF) .

The compound’s spectral data (HRMS, NMR) and physical properties (e.g., solubility, stability) align with flavone derivatives, which are known for applications in medicinal chemistry due to their antioxidant and anti-inflammatory activities .

Properties

CAS No.

884317-95-7

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-3-phenyl-1-[2,4,6-tris(methoxymethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H24O7/c1-23-13-26-17-11-19(27-14-24-2)21(20(12-17)28-15-25-3)18(22)10-9-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3/b10-9+

InChI Key

ZOKAXJSLKDRFAW-MDZDMXLPSA-N

Isomeric SMILES

COCOC1=CC(=C(C(=C1)OCOC)C(=O)/C=C/C2=CC=CC=C2)OCOC

Canonical SMILES

COCOC1=CC(=C(C(=C1)OCOC)C(=O)C=CC2=CC=CC=C2)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-tris(methoxymethoxy) chalcone involves the condensation of 2,4,6-tris(methoxymethoxy)benzaldehyde with acetophenone under basic conditions. The reaction typically employs a base such as potassium hydroxide in an ethanol solution, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,6’-tris(methoxymethoxy) chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, reduced ketones, alcohols, and substituted chalcones .

Scientific Research Applications

Mechanism of Action

The anti-inflammatory activity of 2’,4’,6’-tris(methoxymethoxy) chalcone is primarily mediated through the induction of heme oxygenase-1 (HO-1). The α,β-unsaturated ketone moiety acts as a Michael acceptor, interacting with nucleophilic species like glutathione or cysteine residues on proteins. This interaction leads to the inhibition of pro-inflammatory pathways and the reduction of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "8O4Guf7mhz," three structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Property "this compound" (Hypothesized) 8-(1H-Benzimidazol-2-yl)-7-methoxyflavone () 4-(Aminomethyl)benzamide Hydrochloride () 7-O-Methylisoflavone ()
Molecular Formula C₂₂H₂₇N₂O₅ C₂₅H₂₀N₂O₄ C₈H₁₀N₂O C₁₇H₁₄O₄
Molecular Weight 399.1920 g/mol 412.45 g/mol 150.18 g/mol 282.29 g/mol
Core Structure Chromen-4-one Flavone Benzamide Isoflavone
Key Substituents 4-OCH₃, 8-thiomorpholinomethyl 7-OCH₃, 8-benzimidazolyl Aminomethyl 7-OCH₃
Synthesis Yield Not explicitly stated 413 [M+H]+ (ESI-MS) 5.3 g via hydrogenation Not provided
Solubility Likely moderate (DMF used) High (organic solvents) 13,600 mg/mL (water) Low (typical isoflavones)
Bioactivity Antioxidant (inferred) Anticancer (flavone derivatives) Not specified Estrogenic
GI Absorption Likely high (chromenones) High Low Moderate

Structural Similarities and Differences

Chromen-4-one vs. Flavone/Isoflavone Cores: "this compound" and the flavone in share a heterocyclic oxygen-containing core but differ in substituents. The isoflavone () has a phenyl group at position 3, altering its biological targets compared to chromen-4-ones .

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., 4-OCH₃ in "this compound") generally increase lipophilicity and membrane permeability, critical for CNS drug candidates. However, ’s benzamide derivative shows low BBB permeability despite high solubility, highlighting functional group trade-offs .

Pharmacological and Industrial Relevance

  • Antioxidant Potential: Chromen-4-ones like "this compound" are explored for oxidative stress mitigation, whereas isoflavones () target hormonal pathways .
  • Drug Likeness : ’s compound scores high synthetic accessibility (SA: 2.89) but low bioavailability due to poor absorption, contrasting with "this compound’s" balanced properties .

Research Findings and Implications

Structure-Activity Relationships (SAR): Thiomorpholinomethyl groups (in "this compound") may enhance binding to sulfur-rich enzyme pockets, a hypothesis supported by similar compounds in . Methoxy positioning (4- vs. 7-) significantly alters bioactivity; 4-OCH₃ in chromenones improves metabolic stability compared to 7-OCH₃ in isoflavones .

Industrial Applications :

  • High-yield syntheses (e.g., ) favor large-scale production, while complex routes (e.g., "this compound") may limit practicality despite therapeutic promise .

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